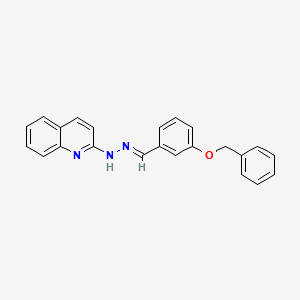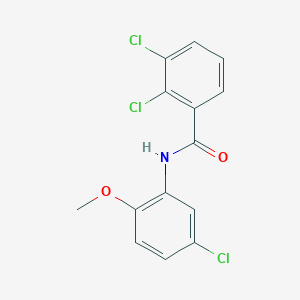
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (AMICA) is a compound that has gained attention in scientific research due to its potential therapeutic properties. AMICA belongs to the class of indolinecarboxamide compounds and has been found to exhibit promising results in preclinical studies.
作用機序
The mechanism of action of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of BDNF and NGF, which are neurotrophic factors involved in the survival and growth of neurons (Zhang et al., 2018).
Biochemical and Physiological Effects
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce oxidative stress and improve mitochondrial function in the brain (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of neurotrophic factors and promote neuronal survival and growth (Zhang et al., 2018).
実験室実験の利点と制限
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to have low toxicity and can be administered orally or intraperitoneally in animal models (Li et al., 2015). However, there are some limitations to using N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in human clinical trials.
将来の方向性
For research on N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide include investigating its efficacy in human clinical trials and further elucidating its mechanism of action.
合成法
The synthesis method of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindoline with allylamine to form N-allyl-5-bromoindoline. This intermediate is then reacted with methylsulfonyl chloride to form N-allyl-5-(methylsulfonyl)indoline. Finally, the carboxamide group is introduced by reacting N-allyl-5-(methylsulfonyl)indoline with the appropriate carboxylic acid derivative. The final product obtained is N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide) (Li et al., 2015).
科学的研究の応用
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to exhibit potential therapeutic properties in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activation of microglia and astrocytes in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce neuropathic pain and improve motor and cognitive function in animal models of spinal cord injury and traumatic brain injury (Wang et al., 2016; Zhang et al., 2018).
特性
IUPAC Name |
1-methylsulfonyl-N-prop-2-enyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-7-14-13(16)11-4-5-12-10(9-11)6-8-15(12)19(2,17)18/h3-5,9H,1,6-8H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUOJVZKFKKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)



![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)